molecular formula C10H14N2O2 B14897565 N-cyclopropyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-cyclopropyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B14897565
M. Wt: 194.23 g/mol
InChI Key: JMYKFTRLSYUDIO-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the (3 + 2) cycloaddition reaction, where an alkyne reacts with a nitrile oxide in the presence of a catalyst such as copper(I) or ruthenium(II) . The reaction conditions often include temperatures around 80°C and the use of solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxylate
  • N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxylic acid
  • N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxamide derivatives

Uniqueness

N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and lipophilicity, making it a valuable compound for drug discovery .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-cyclopropyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C10H14N2O2/c1-3-8-9(6(2)14-12-8)10(13)11-7-4-5-7/h7H,3-5H2,1-2H3,(H,11,13)

InChI Key

JMYKFTRLSYUDIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2CC2)C

Origin of Product

United States

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